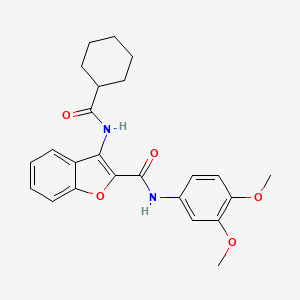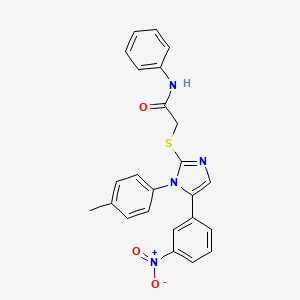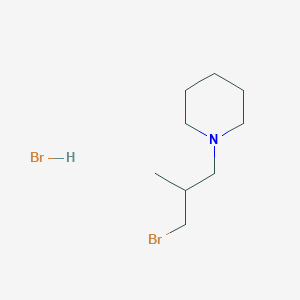![molecular formula C6H8O2S B2444674 [5-(Hydroxymethyl)-2-thienyl]méthanol CAS No. 6007-86-9](/img/structure/B2444674.png)
[5-(Hydroxymethyl)-2-thienyl]méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Hydroxymethyl)-2-thienyl]methanol: is an organic compound that belongs to the class of thienyl alcohols It features a thiophene ring substituted with a hydroxymethyl group at the 5-position and a methanol group at the 2-position
Applications De Recherche Scientifique
Chemistry: [5-(Hydroxymethyl)-2-thienyl]methanol is used as an intermediate in the synthesis of various thiophene-based compounds
Biology: In biological research, [5-(Hydroxymethyl)-2-thienyl]methanol is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential medicinal properties are explored in the context of developing new pharmaceuticals. Its unique structure allows for interactions with biological targets, which could lead to the discovery of novel drugs.
Industry: In the industrial sector, [5-(Hydroxymethyl)-2-thienyl]methanol is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various industrial processes, including the manufacture of polymers and coatings.
Mécanisme D'action
Target of Action
Similar compounds such as 4-amino-5-hydroxymethyl-2-methylpyrimidine have been found to target enzymes like thiaminase-2 in bacillus subtilis and hydroxymethylpyrimidine/phosphomethylpyrimidine kinase in salmonella typhimurium .
Mode of Action
For instance, 4-Amino-5-Hydroxymethyl-2-Methylpyrimidine is known to interact with its targets, leading to biochemical changes .
Biochemical Pathways
Related compounds like 5-hydroxymethylfurfural (hmf) have been found to undergo electrochemical oxidation, which is a ph-dependent reaction pathway involving direct and indirect oxidation . Another study suggests that the primary oxidation of 5-HMF can occur through the oxidation of the aldehyde group or the alcohol group .
Pharmacokinetics
Related compounds like pirfenidone and its metabolites, including 5-hydroxymethyl pirfenidone, have been studied for their pharmacokinetic properties .
Result of Action
5-hydroxymethyl-2-furfural (5-hmf), a related compound, has been found to stabilize hypoxia-inducible factor 1α (hif-1α), which plays a protective role against hypoxia . Another study found that 5-HMF has ameliorative effects on acute alcohol-induced liver oxidative injury in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-(Hydroxymethyl)-2-thienyl]methanol. For instance, the selective hydrogenolysis of 5-hydroxymethylfurfural to 2,5-dimethylfuran was found to be influenced by the presence of ethanol as a hydrogen donor .
Analyse Biochimique
Biochemical Properties
The biochemical properties of [5-(Hydroxymethyl)-2-thienyl]methanol are not yet fully understood. It is known that this compound can be involved in various biochemical reactions. For instance, it has been suggested that [5-(Hydroxymethyl)-2-thienyl]methanol could be involved in the biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase .
Molecular Mechanism
The molecular mechanism of [5-(Hydroxymethyl)-2-thienyl]methanol is not yet fully understood. It is known that this compound can interact with various biomolecules. For instance, it has been suggested that [5-(Hydroxymethyl)-2-thienyl]methanol could interact with enzymes such as alcohol oxidase from Colletotrichum gloeosporioides and bacterial laccase from Bacillus pumilus in an enzymatic cascade for 2,5-furandicarboxylic acid biosynthesis from 5-hydroxymethylfurfural .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Hydroxymethyl)-2-thienyl]methanol typically involves the hydroxymethylation of thiophene derivatives. One common method is the reaction of thiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction conditions often include moderate temperatures and aqueous solvents to facilitate the hydroxymethylation process.
Industrial Production Methods: Industrial production of [5-(Hydroxymethyl)-2-thienyl]methanol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as metal catalysts or zeolites, can enhance the efficiency of the hydroxymethylation process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: [5-(Hydroxymethyl)-2-thienyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophene alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Thiophene aldehyde or thiophene carboxylic acid.
Reduction: Thiophene alcohol.
Substitution: Halogenated thiophene derivatives.
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound without the hydroxymethyl and methanol groups.
2-Thiophenemethanol: A similar compound with a methanol group at the 2-position but lacking the hydroxymethyl group.
5-Methyl-2-thiophenemethanol: A derivative with a methyl group at the 5-position instead of the hydroxymethyl group.
Uniqueness: [5-(Hydroxymethyl)-2-thienyl]methanol is unique due to the presence of both hydroxymethyl and methanol groups on the thiophene ring. This dual functionality enhances its reactivity and potential for forming diverse chemical derivatives. The compound’s structure allows for unique interactions with biological targets, distinguishing it from other thiophene derivatives.
Propriétés
IUPAC Name |
[5-(hydroxymethyl)thiophen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMGKLCSPCZCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-Difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2444595.png)

![3-[1-(2-Methylbenzenesulfonyl)piperidin-4-yl]propanoic acid](/img/structure/B2444600.png)

![1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2444605.png)




![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)

